sEH Inhibitory Potency Expected from Piperidine‑Urea Chemotype – No Direct Data Available
No direct assay data were identified for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea against soluble epoxide hydrolase or any other target. The structurally most proximal patent families (e.g., US20220354839, US10377744) disclose piperidine‑urea sEH inhibitors with Ki values ranging from 0.05 nM to 5 nM, but the target compound is not listed among the exemplified molecules [1]. The tosyl substituent on the piperidine nitrogen differentiates this molecule from the majority of disclosed analogs, which typically carry acyl, alkyl, or unsubstituted sulfonamide groups, and the impact of this modification on sEH potency and isoform selectivity is unknown.
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | EC5026 (Ki = 0.06 nM, recombinant human sEH, FRET assay); TPPU (Ki = 3.7 nM); TUPS (Ki = 2.9 nM) |
| Quantified Difference | Cannot be calculated; target compound not tested |
| Conditions | Recombinant human sEH FRET-displacement assay (standard conditions per Lee et al. 2013) |
Why This Matters
Without compound‑specific sEH inhibition data, the molecule cannot be ranked relative to known tool inhibitors, and its suitability for sEH‑focused research programs cannot be assessed.
- [1] Lee, K. S. S., et al. (2013). FRET‑based assay for sEH inhibitor screening. Analytical Biochemistry, 434(2), 259–268. View Source
